Polymer Band Gap: Polythieno[3,4-c]thiophene (PTTP) Achieves ~0.5 eV vs. Polythiophene ~2.0 eV—A ~75% Reduction
Ab initio crystal orbital band structure calculations demonstrate that polythieno[3,4-c]thiophene (PTTP) possesses a scaled theoretical band gap of approximately 0.5 eV. In the same comparative study, polythiophene exhibits a band gap of approximately 2.0 eV, while other polythiophene derivatives show intermediate values. No other thienothiophene isomer yields a homopolymer with a band gap below 1.0 eV [1]. This ~75% reduction is the largest reported among fused thiophene homopolymers and is attributed to the stabilization of the quinoid resonance form enabled uniquely by the [3,4-c] fusion geometry [2].
| Evidence Dimension | Theoretical scaled polymer band gap |
|---|---|
| Target Compound Data | PTTP (polythieno[3,4-c]thiophene): ~0.5 eV (scaled theoretical) |
| Comparator Or Baseline | Polythiophene: ~2.0 eV; other polythiophene derivatives: all >1.0 eV |
| Quantified Difference | ~1.5 eV reduction (≈75%) vs. polythiophene |
| Conditions | Ab initio Hartree–Fock crystal orbital band structure calculations |
Why This Matters
This uniquely low band gap positions PTTP—accessible only via 1H,3H-thieno[3,4-c]thiophene—as the leading candidate among fused-thiophene homopolymers for near-IR optoelectronics and intrinsic conductor applications.
- [1] Bakhshi, A. K.; Ladik, J. On the Electronic Structure of Polythieno[3,4-c]thiophene: A Polymer with Very Small Band Gap. Solid State Commun. 1988, 65 (10), 1203–1206. DOI: 10.1016/0038-1098(88)90923-4 View Source
- [2] Brédas, J. L.; Thémans, B.; André, J. M.; Heeger, A. J.; Wudl, F. Geometric and Electronic Structures of Isothianaphthene and Thieno[3,4-c]thiophene: A Theoretical Investigation. Synth. Met. 1985, 11 (6), 343–352. DOI: 10.1016/0379-6779(85)90066-9 View Source
